molecular formula C35H34ClNO3S B13848239 Montelukast Bisolefin Impurity

Montelukast Bisolefin Impurity

Cat. No.: B13848239
M. Wt: 584.2 g/mol
InChI Key: MMLZFQXNMURXRM-PRNBKLIKSA-N
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Description

2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a styryl group, which can influence its chemical reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a halogenated quinoline reacts with a styrene derivative in the presence of a palladium catalyst.

    Addition of the Sulfonyl Group: The sulfonyl group can be added through a sulfonation reaction, where the quinoline derivative reacts with a sulfonyl chloride in the presence of a base.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a diazo compound in the presence of a metal catalyst.

    Final Oxidation Step: The final step involves the oxidation of the quinoline nitrogen to form the 1-oxide, which can be achieved using hydrogen peroxide or a similar oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline nitrogen and the styryl group.

    Reduction: Reduction reactions can occur at the sulfonyl group and the quinoline core.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro group on the quinoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Reduced quinoline or sulfonyl derivatives.

    Substitution Products: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s quinoline core is known for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers can explore its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The styryl group can interact with proteins, inhibiting their activity and affecting cellular processes. The sulfonyl group can enhance the compound’s solubility and bioavailability, improving its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

    Styrylquinoline Derivatives: Compounds with a styryl group attached to a quinoline core, known for their biological activity.

Uniqueness

2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C35H34ClNO3S

Molecular Weight

584.2 g/mol

IUPAC Name

2-[1-[[(E,1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]prop-2-enyl]sulfanylmethyl]cyclopropyl]acetic acid

InChI

InChI=1S/C35H34ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-17,20-21,32,40H,18-19,22-23H2,1-2H3,(H,38,39)/b15-10+,17-13+/t32-/m1/s1

InChI Key

MMLZFQXNMURXRM-PRNBKLIKSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1/C=C/[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Canonical SMILES

CC(C)(C1=CC=CC=C1C=CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Origin of Product

United States

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